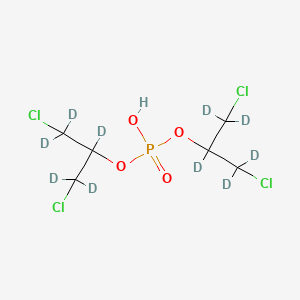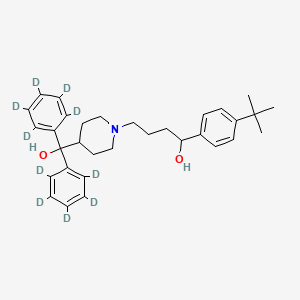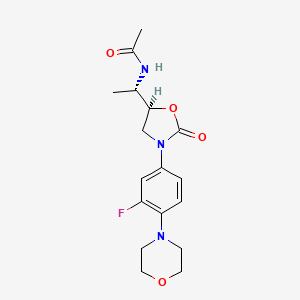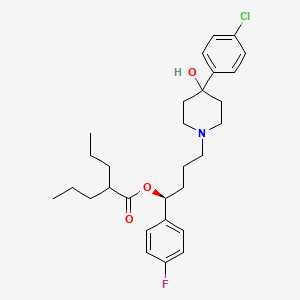
(S)-(-)-Mrjf22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-Mrjf22 is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject of study in organic chemistry, pharmacology, and material science. The compound’s enantiomeric purity and specific optical rotation are critical for its applications in asymmetric synthesis and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Mrjf22 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts or chiral auxiliaries to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperature, pH, and solvent systems to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic resolution processes. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-Mrjf22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-(-)-Mrjf22 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of chiral materials and catalysts, enhancing the efficiency and selectivity of industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(-)-Mrjf22 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (S)-(-)-Mrjf22 include other chiral molecules with analogous structures and properties. Examples include ®-(+)-Mrjf22, (S)-(-)-Ibuprofen, and ®-(+)-Ibuprofen.
Highlighting Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting enantiomeric purity. This uniqueness is essential for its role in asymmetric synthesis and its potential therapeutic applications, where the (S)-enantiomer may exhibit different biological activity compared to its ®-counterpart.
Propiedades
Fórmula molecular |
C29H39ClFNO3 |
|---|---|
Peso molecular |
504.1 g/mol |
Nombre IUPAC |
[(1S)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butyl] 2-propylpentanoate |
InChI |
InChI=1S/C29H39ClFNO3/c1-3-6-23(7-4-2)28(33)35-27(22-9-15-26(31)16-10-22)8-5-19-32-20-17-29(34,18-21-32)24-11-13-25(30)14-12-24/h9-16,23,27,34H,3-8,17-21H2,1-2H3/t27-/m0/s1 |
Clave InChI |
ZMMTZQWVQFDIBG-MHZLTWQESA-N |
SMILES isomérico |
CCCC(CCC)C(=O)O[C@@H](CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
SMILES canónico |
CCCC(CCC)C(=O)OC(CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




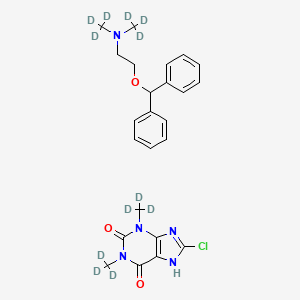


![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

